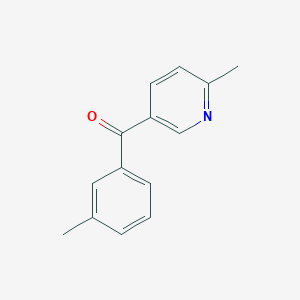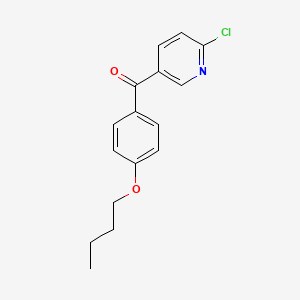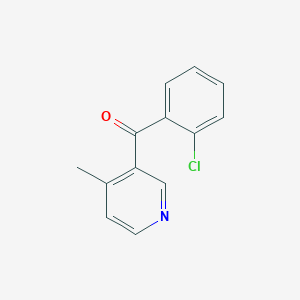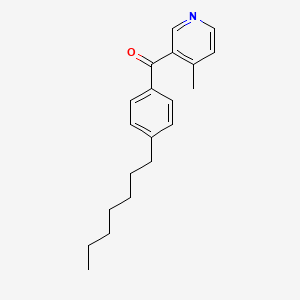![molecular formula C13H15NO3 B1392283 [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 1031630-25-7](/img/structure/B1392283.png)
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol (also known as 4-Ethoxyphenylmethyloxazol-4-ol, 4-EPMO, or EPMO) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an organic compound belonging to the family of oxazoles, and its chemical formula is C9H11NO2. The compound is of particular interest due to its potential to be used in a variety of laboratory experiments, as well as its low toxicity.
Applications De Recherche Scientifique
Corrosion Inhibition
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol derivatives have been explored as corrosion inhibitors for mild steel in hydrochloric acid media. Experimental and quantum chemical studies suggest that these compounds exhibit significant corrosion inhibition properties. Their effectiveness increases with concentration, attributed to the adsorption of the inhibitor molecules on the metal surface. These compounds act as mixed-type inhibitors, with some showing a predominant cathodic effect. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, with quantum chemical calculations supporting the correlation between inhibition efficiency and molecular structure (Rahmani et al., 2018).
Catalysis
Research has also delved into the encapsulation of metal complexes within zeolite structures, using ligands that could be structurally related to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol. These encapsulated catalysts have shown high efficiency and reusability in the oxidation of primary alcohols and hydrocarbons, presenting a significant advancement in the field of catalysis (Ghorbanloo & Alamooti, 2017).
Asymmetric Synthesis
Derivatives similar to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol have been utilized in the asymmetric synthesis of α-hydroxy esters. These processes involve bidentate chelation-controlled alkylation, highlighting the potential of oxazolyl compounds in stereoselective synthesis (Jung, Ho, & Kim, 2000).
Antimicrobial and Anticancer Agents
The compound and its derivatives have been investigated for their biological activities. Notably, novel biologically potent heterocyclic compounds incorporating the oxazole moiety have demonstrated significant anticancer and antimicrobial properties. These findings open avenues for the development of new pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-11-6-4-10(5-7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLWULXIGONOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


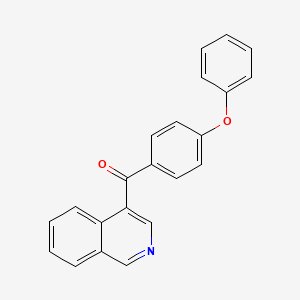
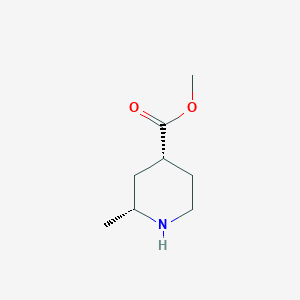
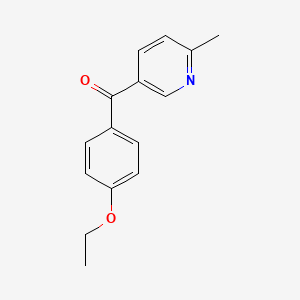
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
